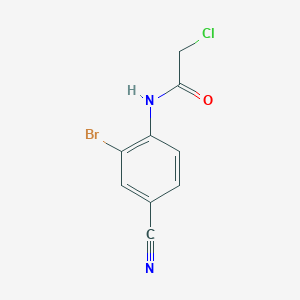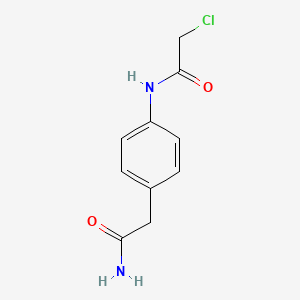![molecular formula C14H15N3O3S B7557592 3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide](/img/structure/B7557592.png)
3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential use in cancer treatment and other diseases.
作用機序
3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide works by inhibiting HDAC enzymes, which are responsible for the removal of acetyl groups from histone proteins. This leads to an increase in histone acetylation, which in turn alters gene expression and ultimately leads to cell cycle arrest and apoptosis in cancer cells. 3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide also affects non-histone proteins, including transcription factors and other signaling molecules, leading to a wide range of biological effects.
Biochemical and Physiological Effects
3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models. It has also been shown to affect immune responses, inflammation, and neuronal activity. 3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide has been investigated for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their efficacy.
実験室実験の利点と制限
One of the main advantages of 3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide is its specificity for HDAC enzymes, which makes it a valuable tool for studying the role of histone acetylation in various biological processes. However, 3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide has limitations in terms of its potency and selectivity, which can affect its efficacy and potential side effects. Additionally, 3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide can be difficult to synthesize and purify, which can limit its availability for research purposes.
将来の方向性
Future research on 3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide should focus on improving its potency and selectivity, as well as investigating its potential use in combination with other cancer therapies. Additionally, 3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide should be further studied for its potential use in other diseases, such as inflammation and neurodegenerative disorders. New synthesis methods and purification techniques should also be developed to improve the availability of 3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide for research purposes.
Conclusion
3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide is a synthetic compound that has been extensively studied for its potential use in cancer treatment and other diseases. It works by inhibiting HDAC enzymes, leading to an increase in histone acetylation and ultimately inducing cell cycle arrest and apoptosis in cancer cells. 3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide has a wide range of biological effects and has been investigated for its potential use in combination with other cancer therapies. Future research should focus on improving its potency and selectivity, as well as investigating its potential use in other diseases.
合成法
3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide can be synthesized through a multi-step process involving the reaction of 3-nitrobenzoic acid with thionyl chloride, followed by amination with methylsulfonamide, and finally coupling with 3-aminophenylbenzoic acid. The final product is obtained after purification through recrystallization or chromatography.
科学的研究の応用
3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, lung, breast, and colon cancer. 3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide has also been investigated for its potential use in treating other diseases such as HIV, inflammation, and neurodegenerative disorders.
特性
IUPAC Name |
3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-16-21(19,20)13-7-3-6-12(9-13)17-14(18)10-4-2-5-11(15)8-10/h2-9,16H,15H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMBQRBJPYCAKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-3-[(2-chloroacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B7557517.png)
![2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7557531.png)

![2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide](/img/structure/B7557551.png)


![N-[4-(1H-pyrazol-5-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B7557559.png)


![N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B7557585.png)

![2-chloro-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B7557611.png)
![2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide](/img/structure/B7557616.png)
